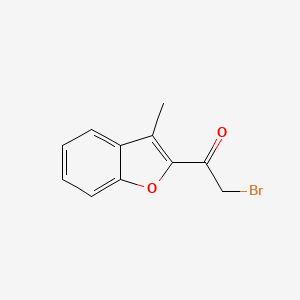

2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone

Vue d'ensemble

Description

2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone: is a chemical compound with the molecular formula C11H9BrO2 and a molecular weight of 253.092 g/mol . It is a derivative of benzofuran, a class of compounds known for their diverse biological activities. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone typically involves the bromination of 1-(3-methyl-1-benzofuran-2-yl)ethanone. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. The general synthetic route can be summarized as follows:

Starting Material: 1-(3-methyl-1-benzofuran-2-yl)ethanone.

Reagent: Bromine (Br2).

Solvent: Anhydrous dichloromethane (CH2Cl2).

Reaction Conditions: The reaction is typically carried out at room temperature with continuous stirring until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

Nucleophilic Substitution: Various substituted benzofuran derivatives.

Reduction: 2-Hydroxy-1-(3-methyl-1-benzofuran-2-yl)ethanol.

Oxidation: 2-Bromo-1-(3-methyl-1-benzofuran-2-yl)acetic acid.

Applications De Recherche Scientifique

Chemical Structure and Synthesis

The molecular formula of 2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone is C₁₁H₉O₂Br, with a molecular weight of approximately 253.09 g/mol. The compound features a bromine atom attached to the second carbon of an ethanone group, which is further connected to a benzofuran moiety substituted with a methyl group at the third position. The synthesis typically involves the bromination of 3-methylbenzofuran derivatives, followed by acetylation processes to yield the target compound .

Anticancer Properties

Research indicates that derivatives of benzofuran compounds, including this compound, exhibit significant anticancer activities. Studies have shown that these compounds can induce cytotoxic effects against various cancer cell lines. For instance, modifications in the structure of benzofuran derivatives have been linked to enhanced efficacy in inducing apoptosis and generating reactive oxygen species (ROS), which are crucial for cancer cell death .

A study evaluated the cytotoxicity of synthesized hybrid compounds containing benzofuran moieties using the MTT assay. The results indicated that certain derivatives demonstrated potent anticancer activities against human cancer cells while exhibiting minimal toxicity towards healthy cells .

Interaction Studies

The interaction studies involving this compound focus on its ability to interact with biological targets. Research has shown that it can induce oxidative stress in cancer cells, contributing to its cytotoxic effects. Additionally, structure-activity relationship studies highlight how variations in substituents can alter its interaction profiles and biological efficacy .

Comparative Analysis with Related Compounds

The following table illustrates some notable compounds related to this compound, showcasing their structural features and unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(3-Methylbenzofuran)-2-bromoethanone | Similar benzofuran core | Lacks carbonyl functionality |

| 2-Bromoacetylbenzofuran | Acetyl group instead of ethanone | Used extensively as an intermediate in synthesis |

| 5-Bromobenzofuran | Bromine at position five | Focused on different reactivity patterns |

| 3-Methylbenzofuran | Methyl substitution at position three | No bromine; serves as a baseline for comparison |

This comparative analysis emphasizes how variations in substituents and functional groups influence the chemical behavior and biological activity of these compounds.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of benzofuran derivatives, including this compound:

- Synthesis and Characterization : A series of novel hybrid structures incorporating quinazolinone and benzofuran moieties were synthesized and characterized using NMR and mass spectrometry. The cytotoxic properties were evaluated against various cancer cell lines, revealing promising results .

- Biological Evaluation : In another investigation, derivatives were tested for their antibacterial activities alongside their anticancer properties. The findings demonstrated that specific substitutions could enhance both cytotoxicity against cancer cells and antimicrobial efficacy against standard clinical strains .

Mécanisme D'action

The mechanism of action of 2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone is not fully understood. it is believed to exert its effects through interactions with cellular proteins and enzymes. The bromine atom and the benzofuran ring are likely involved in these interactions, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(3-Methyl-1-benzofuran-2-yl)ethanone: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

2-Bromo-1-(2-benzofuran-2-yl)ethanone: Similar structure but different substitution pattern on the benzofuran ring.

2-Bromo-1-(5-methyl-1-benzofuran-2-yl)ethanone: Similar structure with a different position of the methyl group.

Uniqueness

2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom enhances its reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .

Activité Biologique

2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone is a compound that has garnered attention for its significant biological activity, particularly in the field of cancer research. This article delves into its biochemical properties, cellular effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound exhibits notable biochemical properties, primarily through its interaction with various biomolecules. Key attributes include:

- Enzyme Inhibition : The compound has been shown to inhibit tubulin polymerization, a critical process for cell division. This inhibition can disrupt mitotic spindle formation, leading to apoptosis in cancer cells.

- Molecular Stability : It maintains stability at room temperature but may degrade over time, affecting its biological activity.

Cellular Effects

The compound's influence on cellular functions is profound and multifaceted:

- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in leukemia cells such as K562 and MOLT-4. The mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and subsequent activation of caspases .

- Cytotoxicity : The compound has shown selective cytotoxicity against various cancer cell lines while exhibiting minimal toxicity towards normal cells. For instance, it demonstrated an IC50 value of 5.0 mM against K562 cells, indicating significant growth inhibition .

Molecular Mechanism

The biological activity of this compound can be attributed to several molecular mechanisms:

- Binding to Tubulin : By binding to tubulin, the compound inhibits its polymerization, preventing microtubule formation essential for mitosis.

- ROS Generation : The compound induces oxidative stress within cells, leading to mitochondrial damage and apoptosis .

- Gene Expression Modulation : It affects gene expression related to cell cycle regulation and apoptosis, further contributing to its anticancer effects.

Dosage Effects in Animal Models

Research indicates that dosage significantly influences the compound's efficacy and toxicity:

- At lower doses, it effectively inhibits tumor growth while minimizing adverse effects on healthy tissues. This characteristic makes it a promising candidate for further development in cancer therapeutics.

Case Studies and Research Findings

A variety of studies have explored the biological activity of this compound:

Table 1: Summary of Cytotoxicity Studies

| Cell Line | IC50 (mM) | Effect |

|---|---|---|

| K562 | 5.0 | Significant growth inhibition |

| MOLT-4 | 0.1 | High sensitivity to treatment |

| HeLa | >100 | Minimal toxicity observed |

| HUVEC | >100 | No significant cytotoxicity |

These findings demonstrate the selective nature of this compound's cytotoxic effects on cancer cells compared to normal cells.

Propriétés

IUPAC Name |

2-bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO2/c1-7-8-4-2-3-5-10(8)14-11(7)9(13)6-12/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQIYMVMYGFMFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397271 | |

| Record name | 2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67382-14-3 | |

| Record name | 2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.